molecular formula C17H14N2O4S B2800456 Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-81-0

Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2800456
CAS No.: 887902-81-0
M. Wt: 342.37
InChI Key: JXQIBXXGFCYKMF-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a methoxy-substituted benzamido group at position 2 and a methyl ester at position 5.

Properties

IUPAC Name

methyl 2-[(2-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-22-13-6-4-3-5-11(13)15(20)19-17-18-12-8-7-10(16(21)23-2)9-14(12)24-17/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQIBXXGFCYKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural analogs and their substituents, which influence physicochemical properties and bioactivity:

Compound Name Substituent at Position 2 Substituent at Position 6 Molecular Weight Key Properties/Activities Reference
Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate 2-Methoxybenzamido Methyl ester 356.35 g/mol Synthetic intermediate; unconfirmed activity
Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate Amino Methyl ester; hydroxy at C4 238.25 g/mol Precursor for O-substitution reactions
Methyl 2-(4,5-dibromo-1H-pyrrole-2-carboxamido)-4-((5-((4-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-yl)methoxy)benzo[d]thiazole-6-carboxylate 4,5-Dibromo-pyrrole-carboxamido; pyranylmethoxy Methyl ester 643.8 g/mol DNA gyrase inhibition (IC₅₀ = 0.2 µM)
Ethyl 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylate 4-Boc-piperazinyl Ethyl ester 391.47 g/mol BCL-2 inhibitor; apoptotic activity
Methyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate Trifluoromethyl Methyl ester 261.24 g/mol Enhanced lipophilicity; antiviral lead

Key Observations :

  • Substituent Diversity: Position 2 modifications (e.g., amino, carboxamido, halogenated groups) significantly alter electronic properties and binding interactions. The 2-methoxybenzamido group in the target compound may enhance π-π stacking with biological targets compared to simpler amino or halogenated substituents.
  • Position 6 Ester Groups : Methyl or ethyl esters improve solubility and serve as prodrug moieties, facilitating hydrolysis to active carboxylic acids .

Physicochemical and Spectroscopic Data

  • NMR and HRMS : The target compound’s analogs, such as compound 15a (), exhibit characteristic ¹H NMR peaks for aromatic protons (δ 7.5–8.3 ppm) and carboxamido NH signals (δ 12.8–13.3 ppm) . HRMS data confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 643.8 for 15a) .
  • Melting Points : Derivatives with bulky substituents (e.g., pyranylmethoxy in 15a) show higher melting points (>250°C) compared to simpler esters (126°C for compound 14) .

Biological Activity

Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Overview of the Compound

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of various functional groups enhances its reactivity and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their activity. This is crucial in applications targeting metabolic pathways in cancer cells or microbial growth.
  • Receptor Modulation : Interaction with receptors can alter signaling pathways, influencing cellular responses such as apoptosis in cancer cells or inflammatory responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, it has shown efficacy against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values in the low micromolar range, indicating potent anticancer activity.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)Mechanism
AntimicrobialVarious bacterial strains< 10Inhibition of cell wall synthesis
AnticancerMCF-7, HCT-1161.48 - 4.63Induction of apoptosis
Anti-inflammatoryMacrophage cell lines> 50Modulation of cytokine release

Case Study: Anticancer Efficacy

In a study focused on the anticancer effects of this compound, researchers observed that treatment led to significant apoptosis in MCF-7 cells. The study utilized flow cytometry to assess apoptotic cells and reported a notable increase in early apoptotic markers following treatment with concentrations as low as 5 µM.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylateContains isopropoxy groupAntimicrobial and anticancer
Benzo[d]thiazole-6-carboxylic acidLacks methoxybenzamido groupLimited biological activity

Q & A

Q. What are the standard synthetic routes for Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a benzothiazole precursor (e.g., methyl 2-aminobenzo[d]thiazole-6-carboxylate) with 2-methoxybenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane. Post-reaction purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and amide/ester functionality (e.g., δ ~3.8–4.0 ppm for methoxy groups, δ ~165–170 ppm for carbonyl carbons) .
  • Mass spectrometry (HRMS) : For molecular ion verification and fragmentation patterns .
  • IR spectroscopy : To identify characteristic bands (e.g., ~1700 cm⁻¹ for ester C=O, ~1650 cm⁻¹ for amide C=O) .

Q. What preliminary biological assays are suitable for evaluating its activity?

Similar benzothiazoles are screened for anticancer activity via MTT assays (e.g., against HeLa or MCF-7 cell lines) and antimicrobial activity using broth microdilution (MIC determination). Target-specific assays (e.g., DNA gyrase inhibition for antimicrobial activity) are also recommended .

Advanced Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require stringent drying to avoid hydrolysis .
  • Catalyst use : Adding DMAP (4-dimethylaminopyridine) can accelerate amide coupling .
  • Temperature control : Heating (80–100°C) under reflux enhances reaction rates but risks ester group degradation; monitor via TLC .

Q. What computational methods predict the compound’s electronic properties and reactivity?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately models electron distribution, HOMO-LUMO gaps, and thermodynamic stability. Basis sets like 6-31G(d,p) are suitable for geometry optimization .

Q. How can crystallographic data resolve structural ambiguities in benzothiazole derivatives?

Single-crystal X-ray diffraction using programs like SHELXL or WinGX determines bond lengths, angles, and hydrogen-bonding networks. For example, the dihedral angle between the benzothiazole and methoxybenzamido moieties influences planarity and π-π stacking .

Q. How do substituent modifications impact biological efficacy?

Structure-activity relationship (SAR) studies reveal:

  • Methoxy position : Para-substitution on the benzamido group enhances DNA gyrase inhibition compared to ortho .
  • Ester vs. carboxylic acid : Methyl esters improve cell permeability but may require hydrolysis in vivo for activity .
  • Thiazole ring substitution : Bromine at the 4-position (vs. methoxy) increases electrophilicity, altering target binding .

Q. How to address contradictory results in biological activity studies?

Discrepancies may arise from:

  • Purity issues : Validate compound integrity via HPLC (≥95% purity) and elemental analysis .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use multiple cell lines .
  • Solubility effects : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .

Methodological Considerations

Q. What strategies mitigate low yields during amide bond formation?

  • Coupling reagents : Use HATU or EDCI/HOBt for efficient activation .
  • Moisture control : Employ Schlenk techniques or molecular sieves in anhydrous solvents .
  • Workup optimization : Acid-base extraction (e.g., 1% citric acid) removes unreacted starting materials .

Q. How to analyze electronic effects of the methoxybenzamido group experimentally?

  • UV-Vis spectroscopy : Compare λmax shifts in polar vs. nonpolar solvents to assess charge-transfer transitions .
  • Cyclic voltammetry : Measure oxidation potentials to evaluate electron-donating effects of the methoxy group .

Q. What in silico tools assist in docking studies for target identification?

Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled targets (e.g., Hsp90 or DNA gyrase) can predict binding modes. Validate with MD simulations (AMBER, GROMACS) to assess stability .

Data Contradiction Analysis

Q. Why might DFT predictions conflict with experimental reactivity data?

  • Solvent effects : DFT often models gas-phase behavior; include implicit solvation models (e.g., PCM) for accuracy .
  • Kinetic vs. thermodynamic control : Computations may favor thermodynamically stable products, while reactions proceed via kinetic pathways .

Q. How to reconcile divergent IC50 values across studies?

  • Cell line variability : Test across panels (e.g., NCI-60) to identify context-dependent activity .
  • Protein binding : Pre-incubate compounds with serum albumin to simulate in vivo conditions .

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